molecular formula C12H16ClNO2 B2388414 Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride CAS No. 2247103-87-1

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride

Cat. No.: B2388414
CAS No.: 2247103-87-1
M. Wt: 241.72
InChI Key: CTFVVCZWRVTTOD-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFVVCZWRVTTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-87-1
Record name methyl 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride
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